(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione
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Overview
Description
(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione is a complex organic compound with a unique structure that includes multiple aromatic rings and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione typically involves multi-step organic reactions. The key steps include the formation of the imidazo[1,2-g]purine core, followed by the introduction of the benzyl and methylphenyl groups. Common reagents used in these reactions include benzyl bromide, methylphenyl ketone, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone: Shares structural similarities with the presence of benzylidene groups.
(±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one: Contains a similar aromatic ring system.
Uniqueness
(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione is unique due to its imidazo[1,2-g]purine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-15-9-11-16(12-10-15)13-18-21(30)28(14-17-7-5-4-6-8-17)23-25-20-19(29(18)23)22(31)27(3)24(32)26(20)2/h4-13H,14H2,1-3H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENBRVGRYNKFP-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3=NC4=C(N23)C(=O)N(C(=O)N4C)C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C3=NC4=C(N23)C(=O)N(C(=O)N4C)C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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